(3'-Nitro[1,1'-biphenyl]-4-yl)methanol

Catalog No.
S791230
CAS No.
880158-11-2
M.F
C13H11NO3
M. Wt
229.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3'-Nitro[1,1'-biphenyl]-4-yl)methanol

CAS Number

880158-11-2

Product Name

(3'-Nitro[1,1'-biphenyl]-4-yl)methanol

IUPAC Name

[4-(3-nitrophenyl)phenyl]methanol

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C13H11NO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8,15H,9H2

InChI Key

FDGVRKDIAKLYNZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)CO

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)CO

(3'-Nitro[1,1'-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol. This compound features a nitro group at the 3' position of one phenyl ring of biphenyl and a hydroxymethyl group (-CH₂OH) at the 4-position of the other phenyl ring. The presence of these functional groups imparts unique chemical properties, making it an interesting subject for various scientific investigations .

As with most nitroaromatic compounds, (3'-Nitro[1,1'-biphenyl]-4-yl)methanol should be handled with care due to potential hazards:

  • Skin and eye irritant: Nitroaromatic compounds can irritate the skin and eyes upon contact [].

  • Oxidation: The hydroxymethyl group can be oxidized to form (3'-Nitro[1,1'-biphenyl]-4-yl)carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: The nitro group can be reduced to an amine, yielding (3'-Amino[1,1'-biphenyl]-4-yl)methanol through reducing agents such as hydrogen gas with palladium catalyst or iron in hydrochloric acid.
  • Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to various substituted biphenyl derivatives depending on the nucleophile employed .

Research indicates that derivatives of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol exhibit potential biological activities. Some studies have suggested antimicrobial and anticancer properties associated with its derivatives. The nitro group can be reduced in biological systems, potentially leading to bioactive amines that may interact with various biological targets .

The synthesis of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol typically involves:

  • Nitration: Nitration of biphenyl to introduce the nitro group.
  • Grignard Reaction: The introduction of the methanol group is commonly achieved through a Grignard reaction involving 4-bromobiphenyl and formaldehyde.

While laboratory methods are well-documented, large-scale industrial synthesis methods remain less characterized but would likely follow similar synthetic pathways with optimizations for yield and purity .

(3'-Nitro[1,1'-biphenyl]-4-yl)methanol has several applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential biological activities and as a precursor in pharmaceutical research.
  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Interaction studies involving (3'-Nitro[1,1'-biphenyl]-4-yl)methanol focus on its mechanism of action in biological systems. The reduction of the nitro group to an amine can enhance its interaction with enzymes and receptors through hydrogen bonding and other molecular interactions. This property is significant for its potential therapeutic applications .

Several compounds share structural similarities with (3'-Nitro[1,1'-biphenyl]-4-yl)methanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(4'-Nitro-[1,1'-biphenyl]-4-yl)methanolNitro group at the 4' positionDifferent position of the nitro group affects reactivity.
3-Nitro(1,1'-biphenyl)-4-olHydroxyl instead of methanolHydroxyl group may influence solubility and reactivity differently.
(3-Nitrophenyl)methanolSingle phenyl ring instead of biphenylSimpler structure may lead to different biological activity profiles.

These compounds highlight the uniqueness of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol due to its biphenyl structure combined with specific functional groups that influence its chemical behavior and potential applications .

XLogP3

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Wikipedia

(3'-Nitro[1,1'-biphenyl]-4-yl)methanol

Dates

Modify: 2023-08-15

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